molecular formula C4H4BrNO2S2 B2394771 3-Bromothiophene-2-sulfonamide CAS No. 856352-92-6

3-Bromothiophene-2-sulfonamide

Cat. No. B2394771
CAS RN: 856352-92-6
M. Wt: 242.11
InChI Key: RRCNZYMFYRZBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromothiophene-2-sulfonamide is a chemical compound with the molecular formula C4H4BrNO2S2 . It has a molecular weight of 242.12 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-Bromothiophene-2-sulfonamide is 1S/C4H4BrNO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8) . This indicates the presence of a bromine atom attached to the third carbon of the thiophene ring, and a sulfonamide group attached to the second carbon .


Physical And Chemical Properties Analysis

3-Bromothiophene-2-sulfonamide is a powder that is stored at room temperature .

Mechanism of Action

While the specific mechanism of action for 3-Bromothiophene-2-sulfonamide is not provided, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme is normally used for synthesizing folic acid, which is necessary for bacterial replication .

Safety and Hazards

The safety information for 3-Bromothiophene-2-sulfonamide indicates that it has several hazard statements including H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

Thiophene-based sulfonamides, such as 3-Bromothiophene-2-sulfonamide, have been studied for their potential as inhibitors of carbonic anhydrase . This research could contribute to the design of novel therapeutic agents .

properties

IUPAC Name

3-bromothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCNZYMFYRZBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.